(3-Amino-1-methylcyclobutyl)methanol
Description
(3-Amino-1-methylcyclobutyl)methanol is a cyclobutane-derived compound featuring a strained four-membered ring system substituted with an amino (-NH₂) group, a methyl (-CH₃) group, and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₆H₁₃NO₂ (as per the structurally related compound in ), though discrepancies exist in literature (e.g., cites C₆H₁₃NO, likely referring to a positional isomer). The compound’s IUPAC name and synonyms include [3-amino-1-(hydroxymethyl)cyclobutyl]methanol and 3-Amino-1,1-cyclobutanedimethanol . Key properties include:
- Molecular Weight: 131.17 g/mol (for C₆H₁₃NO₂).
- SMILES: OC[C@]1(N)CC(C)(C1) (derived from and ).
- Applications: Primarily serves as a building block in pharmaceutical synthesis and organic chemistry due to its dual functional groups (amino and alcohol), enabling participation in condensation, alkylation, and hydrogen-bonding interactions .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3-amino-1-methylcyclobutyl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(4-8)2-5(7)3-6/h5,8H,2-4,7H2,1H3 |
InChI Key |
CQKNXWMONHNKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-methylcyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods
Industrial production methods for (3-Amino-1-methylcyclobutyl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-methylcyclobutyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Amino-1-methylcyclobutyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Amino-1-methylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxymethyl group can also participate in hydrogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (3-Amino-1-methylcyclobutyl)methanol with three structurally related cyclobutane derivatives:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (3-Amino-1-methylcyclobutyl)methanol | C₆H₁₃NO₂ | -NH₂, -CH₂OH, -CH₃ | 3-amino, 1-methyl, 1-hydroxymethyl | 131.17 |
| (1-Amino-3-methylcyclobutyl)methanol | C₆H₁₃NO | -NH₂, -CH₂OH, -CH₃ | 1-amino, 3-methyl, 1-hydroxymethyl | 115.18 (calculated) |
| (3,3-Dimethoxycyclobutyl)methanol | C₇H₁₄O₃ | -OCH₃ (×2), -CH₂OH | 3,3-dimethoxy, 1-hydroxymethyl | 146.18 |
| 3-Amino-1,1-cyclobutanedimethanol | C₆H₁₃NO₂ | -NH₂, -CH₂OH (×2) | 3-amino, 1,1-dihydroxymethyl | 131.17 |
Notes:
- (1-Amino-3-methylcyclobutyl)methanol () is a positional isomer of the target compound, differing in the amino group’s location (1 vs. 3 position).
- (3,3-Dimethoxycyclobutyl)methanol () replaces amino and methyl groups with methoxy (-OCH₃) substituents. The electron-rich methoxy groups enhance stability but reduce nucleophilicity, making it less reactive in amine-mediated reactions .
- 3-Amino-1,1-cyclobutanedimethanol () contains two hydroxymethyl groups, increasing hydrophilicity and enabling chelation or crosslinking in polymer chemistry .
Reactivity and Stability
- Ring Strain: The cyclobutane ring in all compounds introduces angle strain (~90°), increasing susceptibility to ring-opening reactions. However, the amino group in (3-Amino-1-methylcyclobutyl)methanol stabilizes the ring via conjugation or hydrogen-bonding networks .
- Functional Group Reactivity: The -NH₂ group in the target compound participates in nucleophilic substitutions (e.g., with carbonyl compounds) and acid-base reactions, unlike the inert -OCH₃ groups in (3,3-Dimethoxycyclobutyl)methanol . Dual -CH₂OH groups in 3-Amino-1,1-cyclobutanedimethanol enable esterification or oxidation to carboxylic acids, expanding utility in multi-step syntheses .
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